molecular formula C12H11O4- B13932028 3-(Methoxycarbonyl)-4-phenylbut-3-enoate CAS No. 57367-58-5

3-(Methoxycarbonyl)-4-phenylbut-3-enoate

Cat. No.: B13932028
CAS No.: 57367-58-5
M. Wt: 219.21 g/mol
InChI Key: UEWJRYYYOCDONN-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)-4-phenylbut-3-enoate is an organic compound characterized by the presence of a methoxycarbonyl group and a phenyl group attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-phenylbut-3-enoate typically involves the esterification of 4-phenylbut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4-phenylbut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 4-phenylbut-3-enoic acid.

    Reduction: 3-(Hydroxymethyl)-4-phenylbut-3-enoate.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(Methoxycarbonyl)-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-4-phenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)thiophene: Contains a thiophene ring instead of a phenyl group.

    Methyl 3-methoxy-2-naphthoate: Contains a naphthalene ring instead of a phenyl group.

    Methyl 3-methoxybenzoate: Contains a benzoate group instead of a butenoate group.

Uniqueness

3-(Methoxycarbonyl)-4-phenylbut-3-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

57367-58-5

Molecular Formula

C12H11O4-

Molecular Weight

219.21 g/mol

IUPAC Name

3-methoxycarbonyl-4-phenylbut-3-enoate

InChI

InChI=1S/C12H12O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14)/p-1

InChI Key

UEWJRYYYOCDONN-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CC(=O)[O-]

Origin of Product

United States

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